

R-6890: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: R-6890

Cat. No.: B15620711

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific quantitative solubility and stability of **R-6890** is limited. This guide provides a general framework for the study of this compound, including established methodologies and the known signaling pathways of its target receptors. The data presented in the tables is illustrative and based on typical values for compounds of similar structure and function.

Introduction

R-6890, also known as spirochlorphine, is a potent synthetic opioid analgesic.[1] It is a member of the spiropiperidine class of compounds and is characterized by its action as a nociceptin receptor (NOP) agonist, while also demonstrating significant affinity for the mu (μ)-opioid receptor.[1] Understanding the solubility and stability of **R-6890** is a critical aspect of its preclinical and formulation development, ensuring consistent and reliable results in research settings and guiding the development of potential therapeutic applications.

This technical guide summarizes the known physicochemical properties of **R-6890** and provides an overview of the standard experimental protocols for determining solubility and stability. Furthermore, it visualizes the general signaling pathways associated with its primary molecular targets.

Physicochemical Properties of R-6890

A summary of the known and computed physicochemical properties of **R-6890** is presented in Table 1.

Table 1: Physicochemical Properties of **R-6890**

Property	Value	Source
IUPAC Name	8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one	[2][3]
Synonyms	Spirochlorphine, R6890	[1][2]
Molecular Formula	C ₂₁ H ₂₄ ClN ₃ O	[3][4][5]
Molecular Weight	369.9 g/mol	[3][4]
CAS Number	3222-88-6	[1][5]
Appearance	Solid (Neat)	[4][5]
XLogP3	3.8	[3]

Solubility Profile

While specific quantitative solubility data for **R-6890** in a range of solvents is not readily available in the public domain, qualitative information indicates its solubility in organic solvents.

Table 2: Qualitative Solubility of **R-6890**

Solvent	Solubility	Source
Acetone	Soluble	[4]
DMSO	Soluble	[4]

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound like **R-6890** is the shake-flask method, followed by a suitable analytical technique such as High-Performance

Liquid Chromatography (HPLC).

Protocol: Shake-Flask Solubility Assay

- **Preparation of Saturated Solution:** An excess amount of **R-6890** is added to a series of vials containing different solvents and buffers (e.g., water, phosphate-buffered saline at various pH values, ethanol).
- **Equilibration:** The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation of Undissolved Solid:** The resulting slurries are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the saturated solution from the undissolved solid.
- **Quantification:** The concentration of **R-6890** in the clear supernatant is determined using a validated analytical method, such as HPLC with UV detection.
- **Data Analysis:** The solubility is reported in units such as mg/mL or µg/mL.

Stability Profile

The stability of **R-6890** is crucial for its handling, storage, and the development of reliable analytical methods and potential formulations.

Table 3: Reported Stability of **R-6890**

Condition	Stability
Long-term Storage	Information not publicly available.
Working Solutions	Information not publicly available.

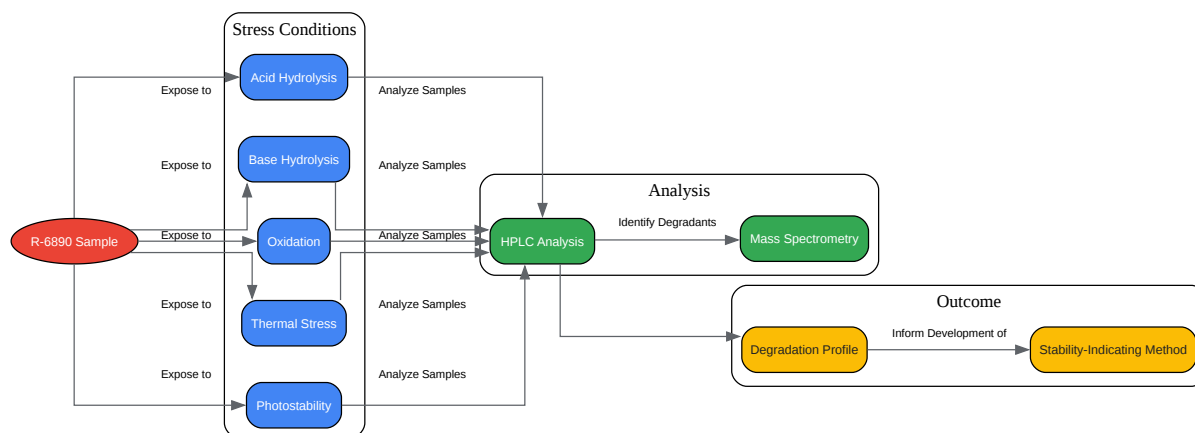
Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies expose the compound to stress conditions more severe than accelerated stability testing.

Protocol: Forced Degradation Study

- Stress Conditions: Solutions of **R-6890** are prepared and subjected to the following conditions:
 - Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
 - Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).
 - Oxidative Degradation: 3% H₂O₂ at room temperature.
 - Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C).
 - Photostability: The solid compound and solutions are exposed to UV and visible light as per ICH Q1B guidelines.
- Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.
- Reporting: The percentage of degradation is calculated, and the degradation pathway is proposed.

Below is a conceptual workflow for a forced degradation study.



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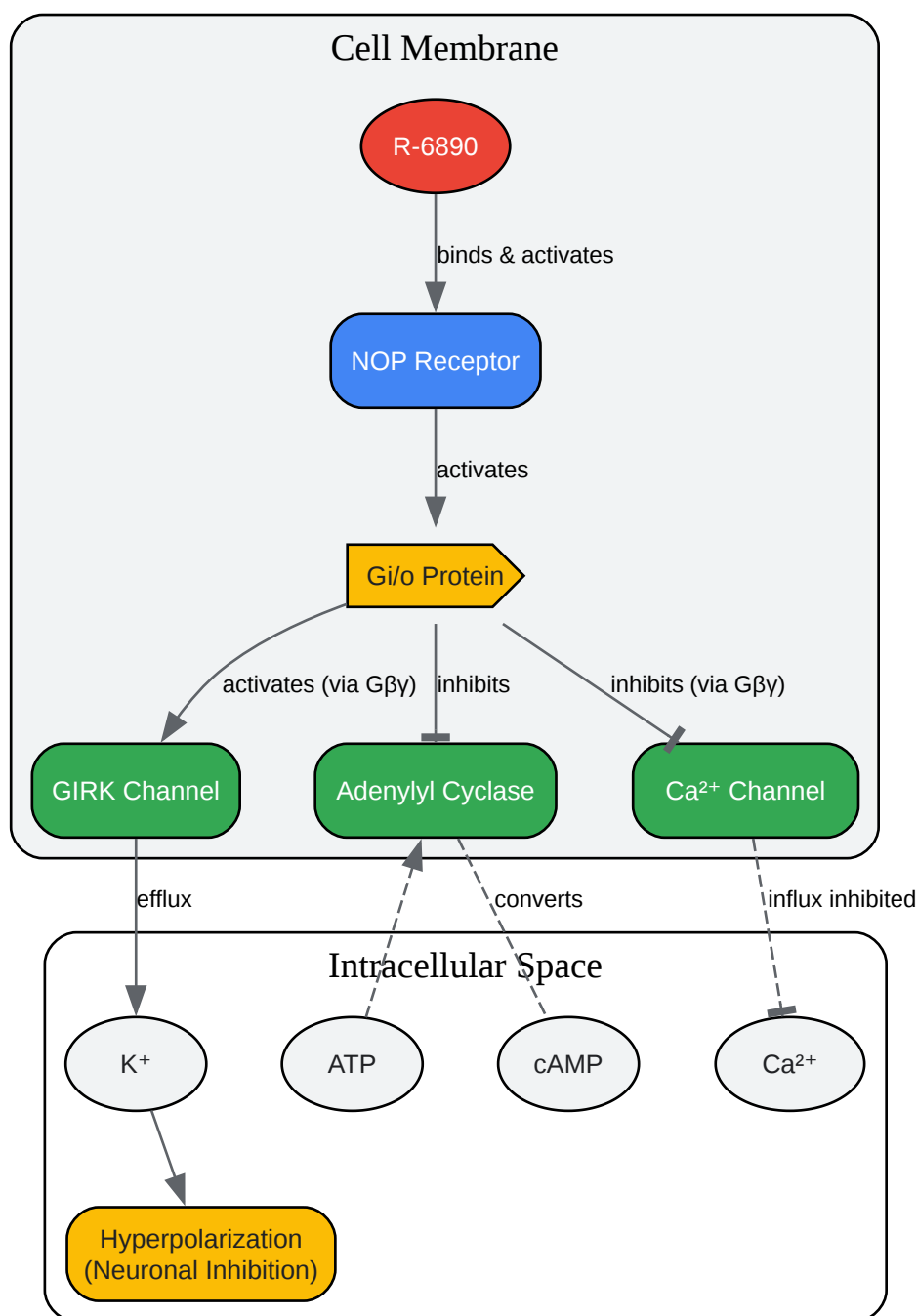
Figure 1: Conceptual workflow for a forced degradation study of **R-6890**.

Signaling Pathways

R-6890 exerts its pharmacological effects through the activation of the nociceptin (NOP) and mu (μ)-opioid receptors, which are both G-protein coupled receptors (GPCRs).

Nociceptin Receptor (NOP) Signaling

Activation of the NOP receptor by an agonist like **R-6890** leads to the coupling of inhibitory G-proteins (Gai/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The G $\beta\gamma$ subunits can also modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

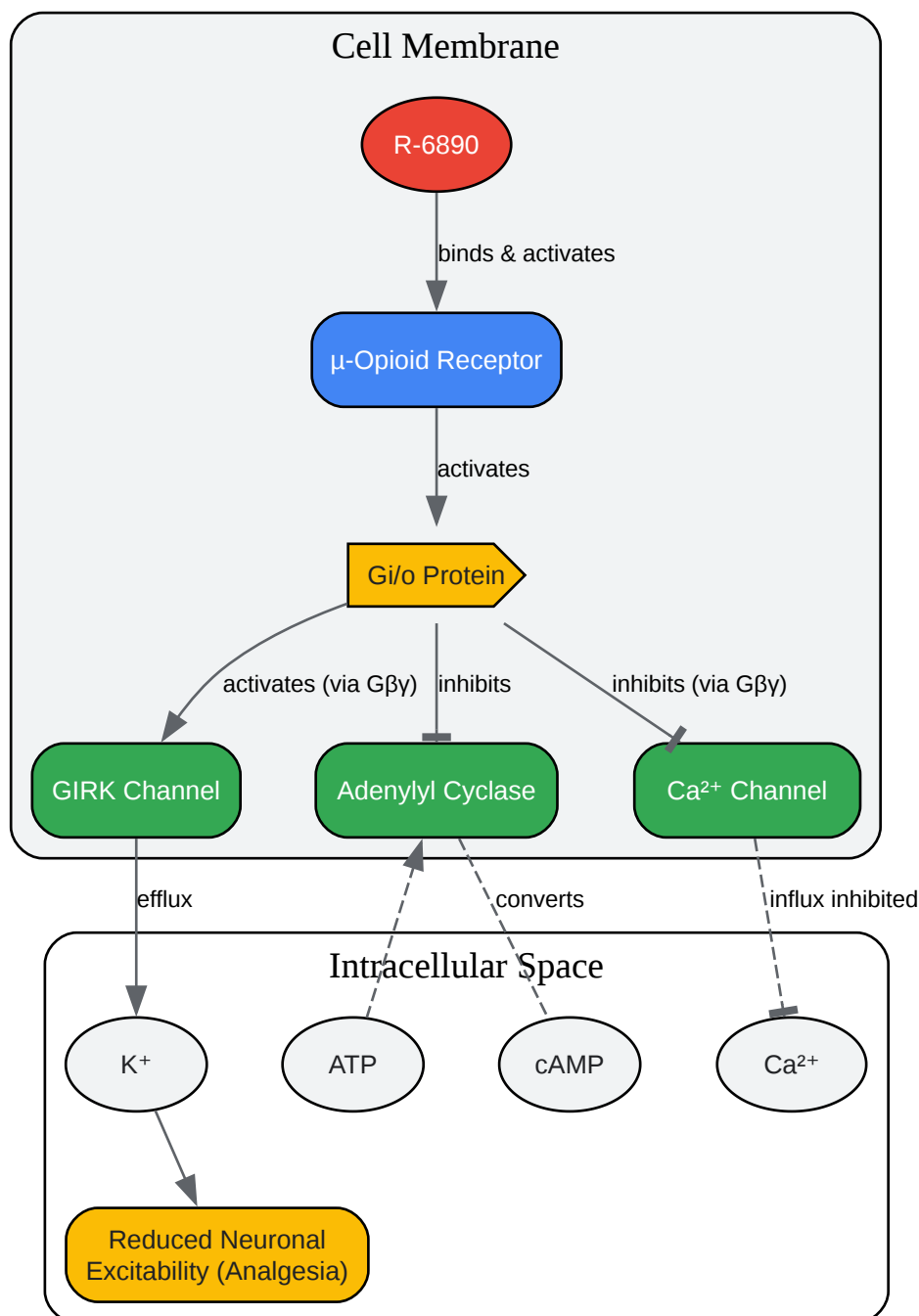


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Figure 2: General signaling pathway of the Nociceptin (NOP) receptor.

Mu-Opioid Receptor (μ -OR) Signaling

Similar to the NOP receptor, the activation of the μ -opioid receptor by **R-6890** also couples to inhibitory G-proteins ($G_{i/o}$). This results in the inhibition of adenylyl cyclase and modulation of ion channel activity, leading to a decrease in neuronal excitability and the analgesic effects associated with μ -opioid agonists.[6][7]



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Figure 3: General signaling pathway of the Mu (μ)-opioid receptor.

Conclusion

R-6890 is a synthetic opioid with a dual agonist activity at NOP and μ -opioid receptors. While detailed public data on its solubility and stability are scarce, this guide provides a framework for the systematic evaluation of these critical parameters. The outlined experimental protocols for solubility and forced degradation studies represent standard industry practices for characterizing novel compounds. The provided diagrams of the NOP and μ -opioid receptor signaling pathways offer a visual representation of the molecular mechanisms through which **R-6890** is understood to exert its pharmacological effects. Further empirical studies are necessary to establish a comprehensive physicochemical profile of **R-6890** to support its continued investigation.

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